molecular formula C16H14ClN3O B565269 9-Oxo Epinastine Hydrochloride CAS No. 141342-69-0

9-Oxo Epinastine Hydrochloride

Cat. No.: B565269
CAS No.: 141342-69-0
M. Wt: 299.75 g/mol
InChI Key: VJODZVLWBJGRAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .

Mode of Action

The compound exhibits a multi-action effect that inhibits the allergic response in three ways :

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .

Result of Action

The result of the action of this compound is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .

Preparation Methods

The preparation of 9-Oxo Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, neutralized with alkali, and reacted with hydrochloric acid to yield this compound . This method is advantageous due to its accessible raw materials, fewer byproducts, and high product purity, making it suitable for industrial production .

Chemical Reactions Analysis

9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include cyanogen bromide for cyclization and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Oxo Epinastine Hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

9-Oxo Epinastine Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and properties, which make it valuable for various research and industrial applications.

Properties

CAS No.

141342-69-0

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride

InChI

InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H

InChI Key

VJODZVLWBJGRAS-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N

Canonical SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl

Synonyms

3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride;  _x000B_WAL 1725CL; 

Origin of Product

United States

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